2-chloro-N-(2-hydroxyphenyl)acetamide
Overview
Description
2-chloro-N-(2-hydroxyphenyl)acetamide is an organic compound with the molecular formula C8H8ClNO2 It is a chlorinated derivative of acetanilide, characterized by the presence of a chloro group and a hydroxyphenyl group
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(2-hydroxyphenyl)acetamide is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and DNA replication, making it a key target for antifungal and antibacterial drugs .
Mode of Action
This compound interacts with DHFR by binding to its active site, thereby inhibiting the enzyme’s function . This interaction disrupts the synthesis of nucleotides, leading to the inhibition of DNA replication and cell growth .
Biochemical Pathways
The inhibition of DHFR affects the folic acid pathway , which is essential for the synthesis of nucleotides . The disruption of this pathway leads to a decrease in the production of nucleotides, thereby inhibiting DNA replication and cell growth .
Result of Action
The inhibition of DHFR by this compound leads to a decrease in the production of nucleotides, thereby inhibiting DNA replication and cell growth . This results in the compound’s antifungal activity, particularly against Candida tropicalis and Candida parapsilosis .
Biochemical Analysis
Biochemical Properties
2-chloro-N-(2-hydroxyphenyl)acetamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor. The inhibition of acetylcholinesterase by this compound can lead to an accumulation of acetylcholine in synaptic clefts, affecting neurotransmission. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. In neuronal cells, it can modulate cell signaling pathways by inhibiting acetylcholinesterase, leading to altered neurotransmitter levels. This modulation can impact gene expression and cellular metabolism, potentially affecting cell survival and function. In cancer cells, this compound has been observed to induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. Additionally, this compound can interact with DNA, leading to changes in gene expression. The compound’s ability to form hydrogen bonds and hydrophobic interactions with proteins further contributes to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade under extreme pH or temperature conditions. Long-term exposure to this compound in cell cultures has been shown to result in sustained inhibition of acetylcholinesterase activity and prolonged alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit acetylcholinesterase without causing significant toxicity. At high doses, this compound can induce toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect without adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as P-glycoprotein, affecting its cellular uptake and efflux. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the brain and liver .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm and can accumulate in the endoplasmic reticulum and mitochondria. Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments. The subcellular localization of this compound is crucial for its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-N-(2-hydroxyphenyl)acetamide can be synthesized through the reaction of 2-hydroxyaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows:
- Dissolve 2-hydroxyaniline in an appropriate solvent like dichloromethane.
- Add chloroacetyl chloride dropwise to the solution while maintaining the temperature below 10°C.
- Add pyridine to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture for several hours at room temperature.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to form quinone derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
2-chloro-N-(2-hydroxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-hydroxyphenyl)acetamide: Similar structure but with the hydroxy group at the para position.
2-chloro-N-(2-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a hydroxy group.
2-chloro-N-(2-aminophenyl)acetamide: Similar structure but with an amino group instead of a hydroxy group.
Uniqueness
2-chloro-N-(2-hydroxyphenyl)acetamide is unique due to the presence of both chloro and hydroxy groups, which confer distinct chemical reactivity and biological activity. The ortho position of the hydroxy group relative to the amide linkage enhances its ability to form intramolecular hydrogen bonds, influencing its stability and reactivity.
Properties
IUPAC Name |
2-chloro-N-(2-hydroxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-5-8(12)10-6-3-1-2-4-7(6)11/h1-4,11H,5H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLWMLQTDMZVDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325602 | |
Record name | 2-chloro-N-(2-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10147-68-9 | |
Record name | 10147-68-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512704 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-N-(2-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-2'-hydroxyacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-chloro-N-(2-hydroxyphenyl)acetamide in coordination chemistry?
A: this compound serves as a crucial building block for synthesizing heterocyclic ligands like 2-Imino-3-(2-hydroxyphenyl)-1-oxazolidine-4-one and 2-Imino-3-(2-hydroxy phenyl)-1 thiozolidine-4-one. These ligands can form complexes with metal ions, as demonstrated in the study where they were reacted with chromium salts. [] These complexes have potential applications in various fields, including catalysis and bioinorganic chemistry.
Q2: How is this compound characterized?
A: The successful synthesis of this compound was confirmed through various analytical techniques. These include elemental analysis (EA), mass spectroscopy, infrared spectroscopy (IR), and proton nuclear magnetic resonance spectroscopy (1H NMR). [] These techniques provide insights into the compound's elemental composition, molecular weight, functional groups, and proton environments, confirming its identity and purity.
Q3: What is the reaction mechanism for the synthesis of this compound?
A: The synthesis involves a carbonyl chlorination reaction between 2-aminophenol and chloroacetyl chloride, utilizing ethyl chloride as the solvent. [] The chloroacetyl chloride acts as the carbonyl chlorination agent, replacing the hydroxyl group of 2-aminophenol with a chlorine atom, leading to the formation of this compound.
Q4: How does the structure of this compound enable its use in synthesizing heterocyclic ligands?
A: The presence of the chlorine atom in this compound is key to its reactivity. [] This chlorine atom acts as a good leaving group, facilitating cyclization reactions with potassium thiocyanate or potassium cyanate to form the respective heterocyclic ligands. The 2-hydroxyphenyl group remains intact during these reactions, becoming part of the final ligand structure and potentially contributing to its metal-binding properties.
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